molecular formula C21H18O5 B1682466 5-(4-苯氧基丁氧基)补骨脂素 CAS No. 870653-45-5

5-(4-苯氧基丁氧基)补骨脂素

货号 B1682466
CAS 编号: 870653-45-5
分子量: 350.4 g/mol
InChI 键: KINMYBBFQRSVLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Phenoxybutoxy)psoralen, also referred to as AS-77 and PAP-1, is a blocker of the KCNA3 channel, specifically targeting the Kv1.3 channels . This compound shows potential for treating plaque psoriasis by interfering with the activation and proliferation of effector memory T cells, which are crucial in the development of autoimmune diseases .


Synthesis Analysis

The major phase-I metabolites of PAP-1 in rats have been identified. Following oral administration at 50 mg/kg, five phase-I metabolites were isolated and identified by mass spectrometry and NMR spectroscopy. These include 5-(oxybutyric-acid)psoralen (M1), 5-[4-(4-hydroxybutoxy)]psoralen (M2), 5-[4-(4-hydroxyphenoxy)]psoralen (M3), 5-[4-(3-hydroxyphenoxy)]psoralen (M4), and 8-hydroxyl-5-(4-phenoxybutoxy)psoralen (M5). M3, M4, and M5 were hydroxylated products, while M1 and M2 were O-dealkylation products .


Molecular Structure Analysis

The molecular formula of 5-(4-Phenoxybutoxy)psoralen is C21H18O5 . The average mass is 350.365 Da and the monoisotopic mass is 350.115417 Da .


Chemical Reactions Analysis

The metabolism of PAP-1 involves hydroxylation and O-dealkylation, primarily via cytochrome P450 (CYP) enzymes CYP1A1/2 and CYP3A .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Phenoxybutoxy)psoralen include a molecular weight of 350.36 and a molecular formula of C21H18O5 .

科学研究应用

代谢和毒性研究

  • 大鼠的代谢和毒性:PAP-1(5-(4-苯氧基丁氧基)补骨脂素),一种正在开发用于治疗牛皮癣的 Kv1.3 通道阻滞剂,研究了其在大鼠中的代谢和毒性。该研究确定了主要的 I 期代谢物,并进行了一项为期 6 个月的重复给药毒性研究,发现雄性和雌性刘易斯大鼠在 50 mg/kg 时没有毒性作用 (郝等人,2011)

药理学潜力

  • 阻断淋巴细胞钾通道 Kv1.3:研究探索了 4-苯氧基丁氧基取代的杂环化合物作为淋巴细胞钾通道 Kv1.3 阻滞剂的构效关系。发现最有效的化合物是 4-(4-苯氧基丁氧基)-7H-呋喃[3,2-g]色烯-7-硫酮,它在膜片钳实验中表现出显着的抑制活性 (Bodendiek 等人,2009)

电生理学研究

  • 抑制电压门控 K+ 通道 Kv1.5:分子动力学模拟揭示了 5-(4-苯氧基丁氧基)补骨脂素 (PAP-1) 对电压门控 K+ 通道 Kv1.5 的抑制机制,Kv1.5 是治疗心律失常的靶点。研究表明 PAP-1 在水中形成稳定的二聚体,并与通道特定残基之间的腔结合,影响离子渗透 (Chen 和 Chung,2018)

免疫学应用

  • 对恒河猴 T 细胞的影响:一项关于小分子 PAP-1 作为恒河猴 Kv1.3 通道的选择性阻滞剂的研究调查了其对 T 细胞的体外作用以及体内毒性和药代动力学。PAP-1 有效抑制恒河猴的效应记忆 T 细胞增殖,并选择性地抑制其体内功能 (Pereira 等人,2007)

安全和危害

5-(4-Phenoxybutoxy)psoralen may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

未来方向

5-(4-Phenoxybutoxy)psoralen shows potential for treating plaque psoriasis by interfering with the activation and proliferation of effector memory T cells . It might be used in the treatment of psoriasis and effector memory T cells mediated autoimmune diseases .

属性

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461776
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Phenoxybutoxy)psoralen

CAS RN

870653-45-5
Record name PAP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenoxybutoxy)psoralen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAP-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

700 mg (3.462 mmol) of 5-hydroxypsoralen (crystallized) and 600 mg (3.462 mmol) of 4-phenoxybutyl bromide was refluxed in 30 ml of 2-butanone in the presence of an excess (2 g) of anhydrous potassium carbonate and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid, dried over anhydrous sodium sulfate and concentrated. The solid residue was dissolved in a methanol-acetone mixture, treated with charcoal and re-crystallized from a methanol-acetone (80:20) mixture.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 2
Reactant of Route 2
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 3
Reactant of Route 3
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 4
Reactant of Route 4
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 5
Reactant of Route 5
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4-Phenoxybutoxy)psoralen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。